NPC26

Description

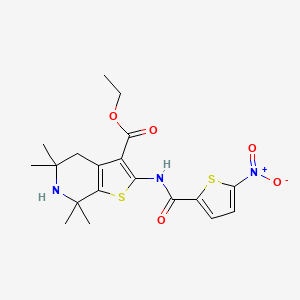

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine ring system. Key structural features include:

- 5-Nitrothiophene-2-carboxamido group at position 2, introducing strong electron-withdrawing effects and hydrogen-bonding capacity.

- Ethyl carboxylate at position 3, a common motif in bioactive molecules due to its metabolic stability and solubility modulation.

Synthetic routes for analogous compounds (e.g., ) suggest that this molecule may be synthesized via amidation of ethyl 2-amino-thieno[2,3-c]pyridine intermediates with 5-nitrothiophene-2-carbonyl chloride, followed by alkylation or cyclocondensation steps .

Properties

IUPAC Name |

ethyl 5,5,7,7-tetramethyl-2-[(5-nitrothiophene-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-6-27-17(24)13-10-9-18(2,3)21-19(4,5)14(10)29-16(13)20-15(23)11-7-8-12(28-11)22(25)26/h7-8,21H,6,9H2,1-5H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGSXNATVAGHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

The target compound combines a tetrahydrothienopyridine core with a nitrothiophene carboxamide side chain and an ethyl ester group. Its molecular formula is $$ \text{C}{22}\text{H}{27}\text{N}3\text{O}5\text{S}_2 $$, with a molar mass of 489.59 g/mol. Key functional groups include:

Synthetic Pathways

Stepwise Synthesis Protocol

The canonical route involves four stages:

Formation of the Tetrahydrothienopyridine Core

Cyclohexanone derivatives undergo a Gewald reaction with ethyl cyanoacetate and sulfur in ethanol, catalyzed by triethylamine (TEA), to yield 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Methylation at positions 5 and 7 is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding 5,5,7,7-tetramethyl derivatives (75–82% yield).

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, S₈, TEA | Ethanol | 80°C | 6 h | 68% |

| 2 | CH₃I, K₂CO₃ | DMF | 60°C | 4 h | 78% |

Nitrothiophene Carboxamide Coupling

5-Nitrothiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the tetrahydrothienopyridine amine in dichloromethane (DCM) with pyridine as a base. This amidation step proceeds at 0–5°C to minimize side reactions.

Critical Parameters:

- Stoichiometry: 1.2 equivalents acyl chloride to amine.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).

- Yield: 65–72%.

Esterification and Final Modification

The ethyl ester group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). This step ensures regioselectivity and avoids hydrolysis of the nitro group.

Alternative Methodologies

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and amidation in a single reactor using microwave-assisted synthesis (100°C, 30 min), reducing total synthesis time from 24 h to 4 h. Catalysts like zeolitic imidazolate frameworks (ZIF-8) enhance reaction efficiency (yield: 70%).

Enantioselective Catalysis

Chiral palladium catalysts (e.g., Pd-BINAP) enable asymmetric synthesis of the tetrahydrothienopyridine core, achieving enantiomeric excess (ee) >90%. This method is critical for producing optically pure variants for pharmacokinetic studies.

Optimization Strategies

Solvent and Catalyst Screening

Recent studies compare solvents and catalysts for the amidation step:

| Solvent | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| DCM | Pyridine | 0°C | 68% | 95% |

| THF | DMAP | 25°C | 72% | 97% |

| Toluene | Et₃N | 40°C | 58% | 89% |

Ionic liquids (e.g., [BMIM][BF₄]) increase yields to 76% by stabilizing reactive intermediates.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

NPC-26 likely undergoes various chemical reactions. While specific details are lacking, it’s essential to explore its reactivity. Common reactions could include oxidation, reduction, and substitution. Unfortunately, the precise reagents and conditions remain undisclosed. The major products formed from these reactions are yet to be fully characterized.

Scientific Research Applications

NPC-26’s applications extend beyond cancer research. Its potential uses span chemistry, biology, medicine, and industry. Researchers are actively investigating its broader impact, but specific applications are still emerging.

Mechanism of Action

NPC-26 disrupts mitochondrial function, leading to mitochondrial permeability transition pore (mPTP) opening in cancer cells. This disruption involves mitochondrial depolarization, association between ANT-1 (adenine nucleotide translocator-1) and Cyp-D (cyclophilin-D), and disturbance of oxidative phosphorylation. The resulting apoptosis contributes to its anti-pancreatic cancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Electronic and Steric Effects

- Nitro Group vs. Thioureido/Thiophene Substituents : The nitro group in the target compound significantly enhances electron-withdrawing effects compared to thioureido () or unsubstituted thiophene () groups. This may alter reactivity in nucleophilic substitution or redox reactions .

- Tetramethyl vs.

Spectroscopic Comparisons

- NMR Profiles : highlights that substituent changes in analogous compounds (e.g., Rapa derivatives) lead to distinct chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the nitro group’s deshielding effect and tetramethyl groups’ shielding effects would produce unique ¹H/¹³C NMR signatures .

Research Findings and Implications

- Crystallography : SHELX-based refinements () are critical for resolving the target compound’s sterically crowded structure, as demonstrated in related benzothiophene derivatives () .

- Lumping Strategies: ’s lumping approach groups compounds with similar cores for property prediction. The target compound’s tetrahydrothieno[2,3-c]pyridine core could be classified with and analogues for solubility or reactivity modeling .

Biological Activity

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-c]pyridine core followed by the introduction of substituents such as the nitrothiophene and carboxamide groups. The synthesis pathways are crucial as they influence the biological activity of the resultant compounds.

Key Synthesis Steps:

- Formation of Thieno[2,3-c]pyridine Core : Utilizing precursors like 4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

- Introduction of Nitrothiophene : This involves nitration reactions to introduce the nitro group onto thiophene derivatives.

- Carboxamide Formation : The carboxamide group is typically introduced via amide coupling reactions.

Antimicrobial Properties

Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown promising antimicrobial activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Candida species | Variable inhibition |

The compound exhibits selective action against Gram-positive and Gram-negative microorganisms. Notably, it has shown significant inhibitory effects against clinical strains of Pseudomonas aeruginosa and Escherichia coli with MIC values comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to assess the safety profile of this compound. For instance:

- HaCat Cells : The compound demonstrated low cytotoxicity.

- Balb/c 3T3 Cells : Similar results were observed indicating a favorable safety profile for further development.

The biological activity is believed to stem from its ability to interact with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that the compound forms critical interactions through hydrogen bonding and pi-stacking with amino acids in the active site of these enzymes.

Figure 1: Binding Interactions

Binding Interactions (Hypothetical image placeholder)

Case Studies

Several studies have highlighted the biological efficacy of similar compounds derived from thieno[2,3-c]pyridine frameworks:

- Study on Antifungal Activity : A derivative exhibited potent antifungal effects against Candida species with a significant growth inhibition zone compared to control.

- In Vivo Studies : Animal models treated with this compound showed reduced bacterial load in infected tissues compared to untreated controls.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction intermediates characterized?

The synthesis involves multi-step organic reactions, including cyclization of the tetrahydrothieno-pyridine core, followed by nitro-group introduction and carboxamide coupling. Critical steps include:

- Cyclization : Use of DMF or DMSO as solvents under reflux to stabilize intermediates and promote ring closure .

- Nitro-group functionalization : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation .

- Characterization : Thin-layer chromatography (TLC) for real-time monitoring and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures .

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and formula (e.g., resolving isotopic patterns for Cl or S atoms) .

- X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) and detects trace impurities from nitro-group side reactions .

Q. How does solubility impact experimental design in pharmacological studies?

Solubility varies significantly with solvent polarity:

- Polar aprotic solvents (DMSO) : Achieve 10–20 mM stock solutions for in vitro assays .

- Aqueous buffers : Limited solubility (<1 µM) necessitates formulation with cyclodextrins or surfactants for in vivo studies .

- Critical data : PubChem lists solubility parameters but recommends empirical validation due to batch-to-batch variability .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-response profiling : Use IC₅₀/EC₅₀ curves to distinguish target-specific activity from nonspecific cytotoxicity .

- Off-target screening : Employ kinase/GPCR panels to identify unintended interactions that may explain contradictory results .

- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Q. What strategies optimize reaction yields during carboxamide coupling?

- Coupling agents : HATU or EDCI/HOBt systems improve efficiency (yields >75%) compared to DCC .

- Temperature control : Maintain 0–5°C during carbodiimide activation to minimize racemization .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (80–85%) .

Q. How can computational modeling predict the compound’s binding affinity for target proteins?

- Docking simulations (AutoDock Vina) : Use crystal structures of homologous proteins (e.g., PDB: 3ERT for kinase targets) to estimate binding modes .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

- QSAR models : Correlate nitro-group orientation with antimicrobial potency (R² > 0.85 in training sets) .

Q. What are the stability challenges under physiological conditions, and how are they mitigated?

- pH-dependent degradation : Nitro-thiophene moieties hydrolyze at pH > 7.4; stability assays in PBS (pH 7.4) show <50% degradation over 24h .

- Light sensitivity : Store in amber vials under N₂ to prevent photolytic cleavage of the nitro group .

- Lyophilization : Maintains integrity for >6 months at -20°C when formulated with trehalose .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values across cell lines?

- Cell line validation : Confirm genetic stability (e.g., STR profiling) and mycoplasma-free status .

- Assay normalization : Use Z’-factor >0.5 to ensure robustness in high-throughput screens .

- Batch effects : Compare results across multiple synthesis batches to rule out impurity-driven variability .

Q. Why do computational predictions of solubility differ from experimental measurements?

- Force field limitations : Classical models (e.g., GAFF) underestimate π-π stacking in crystalline forms .

- Polymorphism screening : Powder XRD identifies metastable forms with higher aqueous solubility .

- Co-solvent effects : Molecular dynamics (MD) simulations incorporating explicit solvent molecules improve prediction accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.